molecular formula C17H17F2N3O2 B2599720 N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea CAS No. 866156-01-6

N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea

Cat. No. B2599720
CAS RN: 866156-01-6
M. Wt: 333.339
InChI Key: GEDHHLOBCNRSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. DFP-10917 is a potent inhibitor of several kinases, including the polo-like kinase 1 (PLK1) and Aurora kinases. These kinases are involved in cell division and are often overexpressed in cancer cells, making them attractive targets for cancer therapy.

Scientific Research Applications

Chemical Structure and Properties

  • The structural analysis of related fluorophenyl urea compounds has revealed insights into their chemical behavior. For instance, the study of a closely related compound, 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, showed how its chemical structure influences molecular conformation and interactions, such as hydrogen bonding and F⋯F interactions, which are crucial for understanding the reactivity and potential applications of similar compounds (Yan et al., 2008).

Applications in Agriculture

  • Studies on derivatives of fluorophenyl urea, like N-cyclopropyl-N'-(2-fluorophenyl) urea, have shown effectiveness as selective herbicides, especially in grain sorghum. These findings are significant for developing new, more effective agricultural chemicals (Gardner et al., 1985).

Biomedical Research

  • The biomedical research domain has explored similar urea derivatives. For example, research on 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives showed potent inhibition of the FGF receptor-1 tyrosine kinase, which has implications in cancer therapy and antiangiogenic treatments (Thompson et al., 2000).

Environmental Impact

  • In environmental science, studies on urea derivatives have focused on their role in nitrogen cycling and emissions. For instance, a study on the effectiveness of urease inhibition by N-(n-butyl) thiophosphoric triamide (NBPT) demonstrated its potential in reducing ammonia and nitrous oxide emissions from urea fertilization, which is crucial for sustainable agricultural practices (Abalos et al., 2012).

Material Science and Chemistry

  • Research in material science has also utilized urea derivatives. A study on the packing principles of urea and thiourea solvates with morpholine and other compounds revealed detailed insights into the molecular structures and interactions that are fundamental to the development of new materials and chemical compounds (Taouss et al., 2013).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-12-1-6-16(15(19)11-12)21-17(23)20-13-2-4-14(5-3-13)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDHHLOBCNRSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea

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